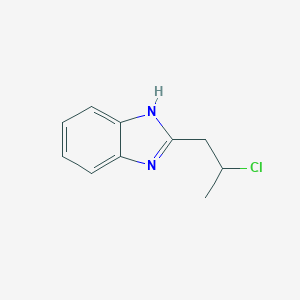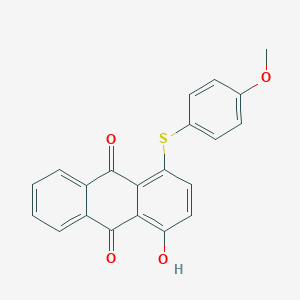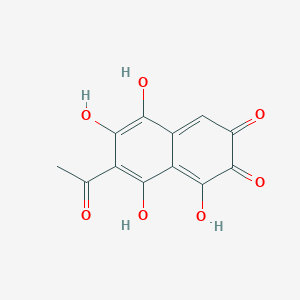
7-Acetyl-1,5,6,8-tetrahydroxynaphthalene-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Acetyl-1,5,6,8-tetrahydroxynaphthalene-2,3-dione, also known as ATN-224, is a small molecule compound that has gained attention for its potential therapeutic properties. ATN-224 belongs to the class of naphthoquinones, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 7-Acetyl-1,5,6,8-tetrahydroxynaphthalene-2,3-dione is not fully understood. However, it has been suggested that 7-Acetyl-1,5,6,8-tetrahydroxynaphthalene-2,3-dione may inhibit the activity of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is involved in cancer cell growth. 7-Acetyl-1,5,6,8-tetrahydroxynaphthalene-2,3-dione may also induce cell death in cancer cells by activating the apoptotic pathway.
Biochemische Und Physiologische Effekte
7-Acetyl-1,5,6,8-tetrahydroxynaphthalene-2,3-dione has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. 7-Acetyl-1,5,6,8-tetrahydroxynaphthalene-2,3-dione has also been found to have anti-microbial properties, making it a potential candidate for the treatment of infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-Acetyl-1,5,6,8-tetrahydroxynaphthalene-2,3-dione is its potential therapeutic properties. However, there are also some limitations to using 7-Acetyl-1,5,6,8-tetrahydroxynaphthalene-2,3-dione in lab experiments. For example, 7-Acetyl-1,5,6,8-tetrahydroxynaphthalene-2,3-dione is a small molecule compound that may have limited bioavailability and specificity. It may also have off-target effects that need to be carefully evaluated.
Zukünftige Richtungen
There are several future directions for research on 7-Acetyl-1,5,6,8-tetrahydroxynaphthalene-2,3-dione. One area of research is to further investigate its mechanism of action and its potential therapeutic properties. Another area of research is to develop more potent and specific derivatives of 7-Acetyl-1,5,6,8-tetrahydroxynaphthalene-2,3-dione. Additionally, more studies are needed to evaluate the safety and efficacy of 7-Acetyl-1,5,6,8-tetrahydroxynaphthalene-2,3-dione in preclinical and clinical trials.
In conclusion, 7-Acetyl-1,5,6,8-tetrahydroxynaphthalene-2,3-dione is a small molecule compound that has shown potential therapeutic properties. Its anti-cancer, anti-inflammatory, and anti-microbial activities make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical trials.
Synthesemethoden
7-Acetyl-1,5,6,8-tetrahydroxynaphthalene-2,3-dione can be synthesized through a multi-step process starting from 2-naphthol. The synthesis involves the use of various reagents and solvents, including acetic anhydride, sulfuric acid, and sodium hydroxide. The final product is obtained through a purification process using column chromatography.
Wissenschaftliche Forschungsanwendungen
7-Acetyl-1,5,6,8-tetrahydroxynaphthalene-2,3-dione has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial activities. 7-Acetyl-1,5,6,8-tetrahydroxynaphthalene-2,3-dione has also been found to inhibit the activity of a key enzyme involved in cancer cell growth, making it a promising candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
16241-90-0 |
|---|---|
Produktname |
7-Acetyl-1,5,6,8-tetrahydroxynaphthalene-2,3-dione |
Molekularformel |
C12H8O7 |
Molekulargewicht |
264.19 g/mol |
IUPAC-Name |
3-acetyl-4,5,6,7-tetrahydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C12H8O7/c1-3(13)6-10(17)7-4(8(15)11(6)18)2-5(14)9(16)12(7)19/h2,14,16-17,19H,1H3 |
InChI-Schlüssel |
QHODSMLXIKONMP-UHFFFAOYSA-N |
Isomerische SMILES |
CC(=O)C1=C(C2=C(C(=O)C(=O)C=C2C(=C1O)O)O)O |
SMILES |
CC(=O)C1=C(C2=C(C(=C(C=C2C(=O)C1=O)O)O)O)O |
Kanonische SMILES |
CC(=O)C1=C(C2=C(C(=O)C(=O)C=C2C(=C1O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



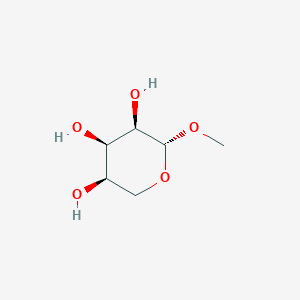
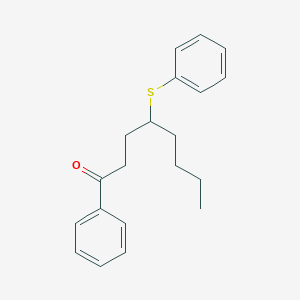
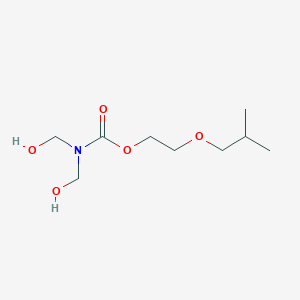
![Acetic acid, [(2,5-dimethylphenyl)thio]-](/img/structure/B96516.png)
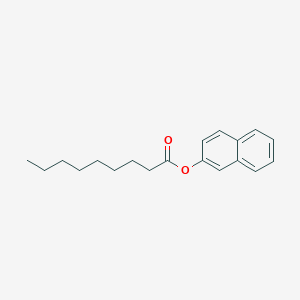
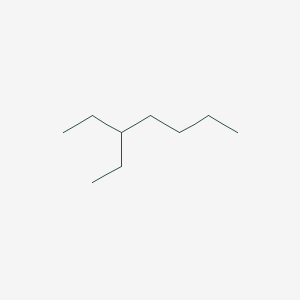
![Pyridine, 2-[(tert-butylthio)methyl]-6-methyl-](/img/structure/B96523.png)
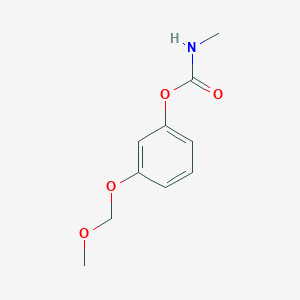
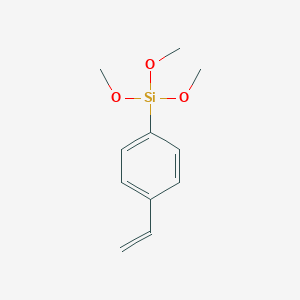
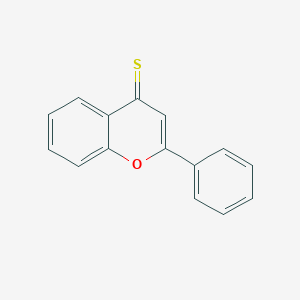
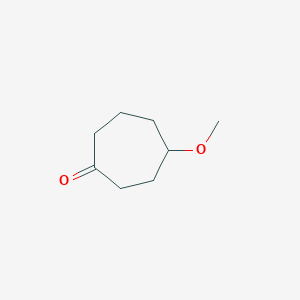
![2H,6H-[1,3]Dioxolo[4,5-E]indole](/img/structure/B96537.png)
